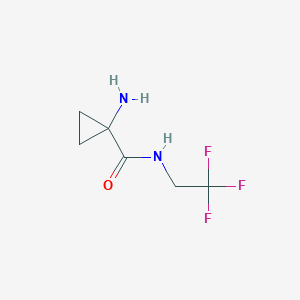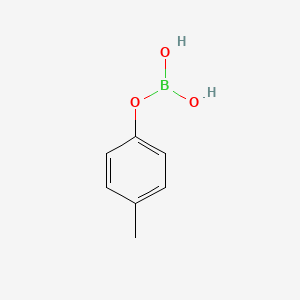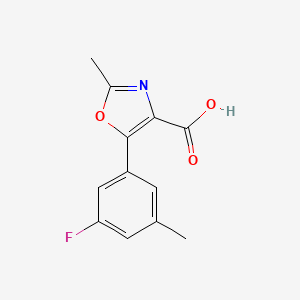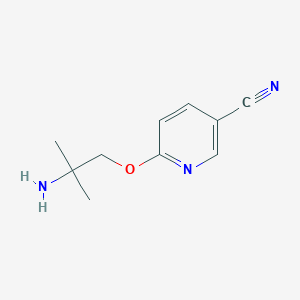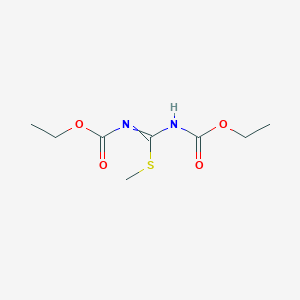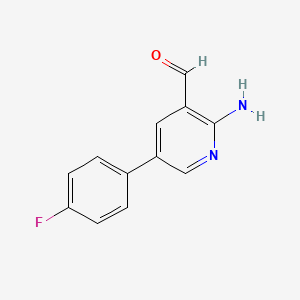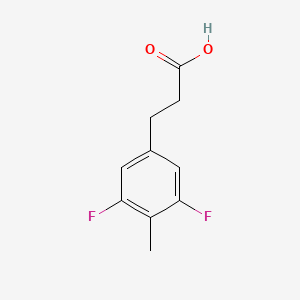
3-(3,5-Difluoro-4-methylphenyl)propionic acid
Descripción general
Descripción
3-(3,5-Difluoro-4-methylphenyl)propionic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and a methyl group on a phenyl ring, which is attached to a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoro-4-methylphenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoro-4-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce the fluorine atoms.
Grignard Reaction: A Grignard reagent is prepared from the halogenated benzene and reacted with ethyl chloroacetate to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Difluoro-4-methylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 3-(3,5-Difluoro-4-methyl-phenyl)-propanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,5-Difluoro-4-methylphenyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Difluoro-4-methylphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the propionic acid moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-4-methylphenylboronic acid pinacol ester
- 3,5-Difluoro-4-methylphenylacetic acid
- 3,5-Difluoro-4-methylbenzene
Uniqueness
3-(3,5-Difluoro-4-methylphenyl)propionic acid is unique due to the presence of both fluorine atoms and a propionic acid group, which confer distinct chemical and biological properties. Its specific substitution pattern on the phenyl ring differentiates it from other similar compounds, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
3-(3,5-difluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-8(11)4-7(5-9(6)12)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) |
Clave InChI |
HRRFHLKQDKASHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1F)CCC(=O)O)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
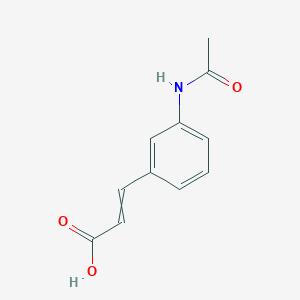
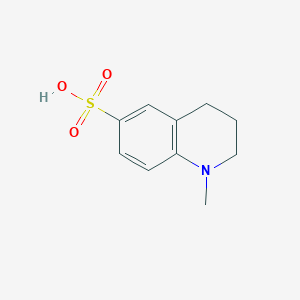
![N-[2-Methyl-4-(piperidin-1-yl)pentan-2-yl]prop-2-enamide](/img/structure/B8494258.png)
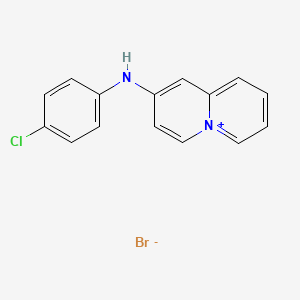
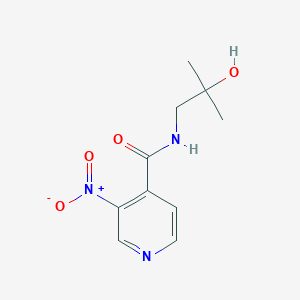
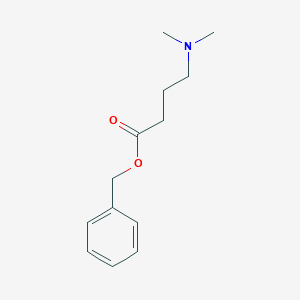
![6-[bis(methyloxy)methyl]-N-methyl-3-pyridinamine](/img/structure/B8494271.png)
![5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazole-4-carbaldehyde](/img/structure/B8494287.png)
